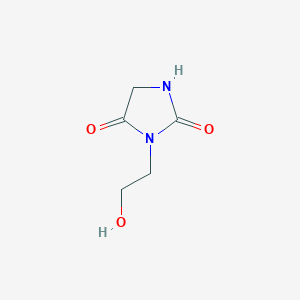

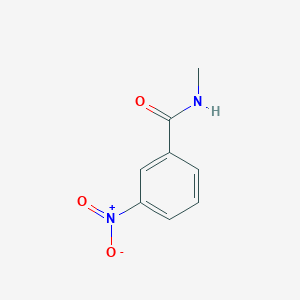

3-(2-Hydroxyethyl)imidazolidine-2,4-dione

Descripción general

Descripción

3-(2-Hydroxyethyl)imidazolidine-2,4-dione (HEID) is an organic compound that has a wide range of applications in the scientific and medical fields. This compound has been studied extensively due to its unique properties and potential for use in various experiments and applications.

Aplicaciones Científicas De Investigación

DNA Binding Studies and Antitumor Activity

Imidazolidine derivatives, including 3-(2-Hydroxyethyl)imidazolidine-2,4-dione, have been studied for their DNA binding capabilities and potential anti-tumor activity. A study by Shah et al. (2013) examined the DNA binding affinity of novel imidazolidine derivatives using cyclic voltammetry and UV-Vis spectroscopy. These compounds demonstrated a binding strength that was comparable or greater than some clinically used anticancer drugs, suggesting their potential as effective anti-cancer agents Shah et al., 2013.

Synthesis and Structural Analysis

The synthesis and structural analysis of imidazolidine derivatives have been a focus of scientific research. Shimizu et al. (1986) explored the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These compounds were characterized based on their spectroscopic evidence and chemical behavior Shimizu et al., 1986.

Anti-Arrhythmic Properties

Pękala et al. (2005) studied the synthesis and structure-activity relationship of 5-arylidene imidazolidine-2,4-dione derivatives, focusing on their anti-arrhythmic activity. They discovered that certain compounds within this class showed properties of class Ia anti-arrhythmics, according to the Vaughan Williams classification Pękala et al., 2005.

Antinociceptive Effects

A study by Queiroz et al. (2015) investigated the antinociceptive effects of a hydantoin derivative, specifically 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione, in mice. Their findings suggested that this compound could have potential therapeutic applications for treating pain, likely through anti-inflammatory mechanisms Queiroz et al., 2015.

Hypoglycemic Activity

Research on imidazolidine-2,4-dione derivatives also extends to their potential in treating diabetes. Hussain et al. (2015) synthesized new imidazolidine-2,4-dione derivatives and evaluated their hypoglycemic activity, discovering that certain compounds showed significant blood glucose level reduction in diabetic rat models Hussain et al., 2015.

Mecanismo De Acción

Target of Action

Similar compounds such as imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, and antifungal activity .

Mode of Action

It’s worth noting that related compounds have been reported to control the voltage-dependent na-channels of neurons and the influx of ca from nerve cells, increasing the normal seizure threshold and inhibiting seizure activity .

Biochemical Pathways

Related compounds such as imidazolidine-2-thione derivatives have been reported to inhibit dopamine β-hydroxylase (dbh), which is essential for hydrolyzing endogenous bioactive fatty acid derivatives .

Result of Action

Related compounds have been reported to exhibit significant biological activities such as antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, and anti-hiv properties .

Action Environment

It’s worth noting that the storage temperature for this compound is room temperature, suggesting that it may be stable under normal environmental conditions .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of imidazolidine-2,4-dione derivatives could involve further exploration of their pharmacological activities and potential applications in treating various diseases. For instance, their inhibitory activities against various enzymes suggest potential applications in the treatment of autoimmune diseases and bacterial infections .

Análisis Bioquímico

Biochemical Properties

3-(2-Hydroxyethyl)imidazolidine-2,4-dione plays a crucial role in biochemical reactions, particularly in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase, which catalyzes the methylation of glycocyamine to form creatine. This interaction is essential for the production of creatine, a vital molecule for energy storage and transfer in muscle and brain tissues .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glycocyamine has been shown to enhance the expression of genes involved in energy metabolism, thereby boosting cellular energy levels . Additionally, it affects cell signaling pathways related to muscle contraction and neuronal activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for guanidinoacetate N-methyltransferase, facilitating the transfer of a methyl group to form creatine. This enzyme-substrate interaction is critical for the synthesis of creatine, which in turn influences various physiological processes . Furthermore, glycocyamine can modulate enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that glycocyamine remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to glycocyamine has been observed to enhance cellular energy metabolism and improve muscle function in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, glycocyamine has been shown to enhance muscle strength and endurance without adverse effects. At high doses, it may cause toxic effects such as liver damage and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the synthesis of creatine. It interacts with enzymes such as guanidinoacetate N-methyltransferase and S-adenosylmethionine, which act as cofactors in the methylation process . This interaction influences metabolic flux and the levels of metabolites involved in energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help in the efficient uptake and localization of glycocyamine in target tissues such as muscles and the brain . The compound’s distribution is crucial for its physiological effects, as it needs to reach specific cellular compartments to exert its functions.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and other biomolecules within these compartments . Targeting signals and post-translational modifications may direct glycocyamine to specific organelles, enhancing its biochemical activity.

Propiedades

IUPAC Name |

3-(2-hydroxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-1-7-4(9)3-6-5(7)10/h8H,1-3H2,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORELQCSLZWHGSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313587 | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63696-48-0 | |

| Record name | NSC273045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=273045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Hydroxyethyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)